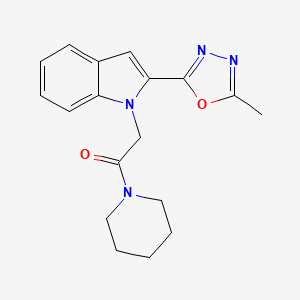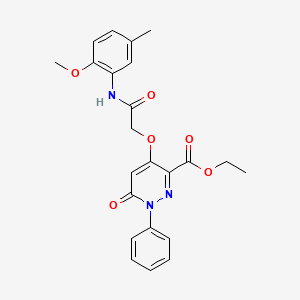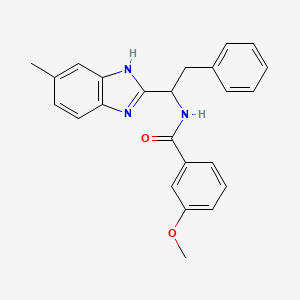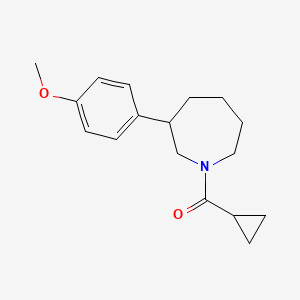
8-Methoxyquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinoline-4-carbaldehyde is a chemical compound used for research and development . It has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of this compound involves various protocols, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction is also a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H9NO2 . It has an InChI code of 1S/C11H9NO2/c1-14-10-4-2-3-9-8 (7-13)5-6-12-11 (9)10/h2-7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various synthesis methodologies . These methodologies include Gould–Jacobs, Friedl¨ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
8-Methoxyquinoline derivatives have been utilized in organic synthesis to create complex heterocyclic compounds. For instance, reactions of heterocycles with thiophosgene have led to the synthesis of novel heterocyclic systems, demonstrating the versatility of quinoline derivatives in constructing complex molecular architectures (Hull, Broek, & Swain, 1975). Similarly, research on 2-chloroquinoline-3-carbaldehyde and related analogs has shown significant advances in the synthesis of quinoline ring systems, highlighting the pivotal role of these compounds in developing fused or binary heterocyclic systems with potential applications in various scientific fields (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Sensor Technology and Material Science
Quinoline derivatives have found applications in sensor technology, particularly in the development of fluorescent chemosensors for metal ions. For example, studies have demonstrated the use of quinoline-based compounds as sensitive and selective sensors for metal ions, such as aluminum and cadmium, in various environmental and biological contexts. These compounds exhibit fluorescence turn-on effects upon binding to specific ions, making them valuable tools for detecting and quantifying metal ions in complex mixtures (Jin, Yang, Li, Wang, Li, Yan, Liu, & An, 2013).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, quinoline derivatives have been explored for their antibacterial and antifungal properties. Research has led to the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety, exhibiting moderate to good antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. These studies contribute to the ongoing search for new antibacterial agents and highlight the therapeutic potential of quinoline derivatives (Qu, Qu, Wang, Xu, Xiao, Ding, Deng, & Guo, 2018).
Safety and Hazards
8-Methoxyquinoline-4-carbaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested or if it comes into contact with skin . The compound is also harmful if inhaled . Therefore, it is advised to handle this compound in a well-ventilated place and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
8-methoxyquinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDVGSICZEUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)

![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)



![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)